Tetragastrin
Overview
Description
Cholecystokinin tetrapeptide, also known as tetragastrin, is a peptide fragment derived from the larger peptide hormone cholecystokinin. This compound is primarily known for its role in the brain as an anxiogenic agent, meaning it can induce anxiety. It is also used in scientific research to induce panic attacks for the purpose of testing new anxiolytic drugs .
Mechanism of Action
Target of Action
Tetragastrin, also known as Cholecystokinin tetrapeptide (CCK-4), is a peptide fragment derived from the larger peptide hormone cholecystokinin . It primarily acts on the Cholecystokinin (CCK-4) receptors . These receptors are predominantly found in the gastrointestinal system and the central nervous system .
Mode of Action
This compound interacts with its target, the CCK-4 receptors, to stimulate various physiological responses. It enhances the amplitude of spontaneous contractions in a dose-dependent manner in the smooth muscles of the human stomach . At high concentrations, it can evoke contracture . The membrane depolarization and enhanced amplitude of contraction induced by this compound are partially mediated via cholinergic neurons .
Biochemical Pathways
The effects of this compound on the membrane depolarization and plateau potential are closely related to sodium [Na] and calcium [Ca] respectively . The prolonged plateau potential of the slow wave results in an increase in the amplitude of contractions . This indicates that this compound affects the biochemical pathways involving sodium and calcium ions in the smooth muscle cells of the stomach.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). To improve the intestinal absorption of this compound, lipophilic derivatives of this compound have been synthesized . These derivatives showed more lipophilicity than the parent this compound and resulted in stronger stimulation of gastric acid secretion after intravenous administration .
Result of Action
The primary result of this compound’s action is the stimulation of gastric secretion . It enhances the amplitude of spontaneous contractions in the smooth muscles of the human stomach . This leads to an increase in gastric acid secretion, which plays a crucial role in digestion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its action. Secretin, a hormone involved in the regulation of gastric acid secretion, can suppress the generation of the slow wave and partially reduce the depolarization, the wave frequency, and the plateau phase when these had been increased by pretreatment with this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholecystokinin tetrapeptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers to remove protecting groups and release the free peptide .
Industrial Production Methods
Industrial production of cholecystokinin tetrapeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Cholecystokinin tetrapeptide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, coupling reagents like HBTU, and bases like DIPEA.
Major Products
Oxidation: Methionine sulfoxide derivatives.
Reduction: Reduced forms of the peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Cholecystokinin tetrapeptide is widely used in scientific research, particularly in the fields of:
Chemistry: As a model peptide for studying peptide synthesis and modifications.
Biology: To investigate the role of cholecystokinin in various biological processes, including digestion and neurotransmission.
Medicine: To induce panic attacks in clinical studies aimed at developing new treatments for anxiety disorders.
Industry: In the development of diagnostic tools and assays for detecting cholecystokinin activity
Comparison with Similar Compounds
Similar Compounds
Cholecystokinin octapeptide (CCK-8): A longer peptide with similar but more potent effects on the gastrointestinal system and central nervous system.
Cholecystokinin-58 (CCK-58): A full-length peptide with broader physiological roles, including stimulating the release of digestive enzymes and bile.
Pentagastrin: A synthetic peptide similar to cholecystokinin tetrapeptide, used in diagnostic tests for gastric acid secretion
Uniqueness
Cholecystokinin tetrapeptide is unique in its ability to reliably induce anxiety and panic symptoms in humans at very low doses. This property makes it an invaluable tool in the study of anxiety disorders and the development of new anxiolytic drugs .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37)/t20-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYLYUZOGHTBRF-BIHRQFPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027522 | |
Record name | L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetragastrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005775 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1947-37-1 | |
Record name | Tetragastrin [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAGASTRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OL293AV80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetragastrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005775 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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